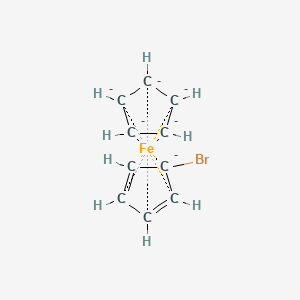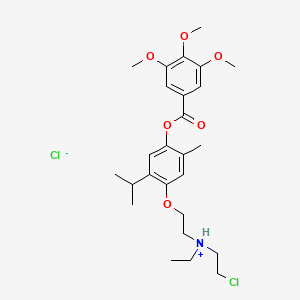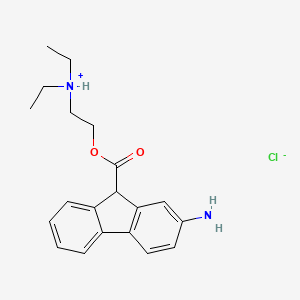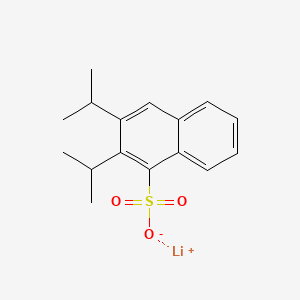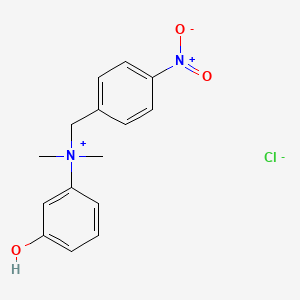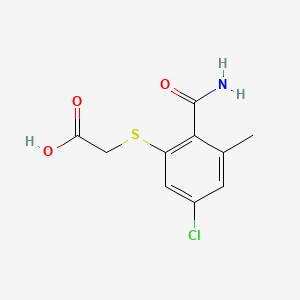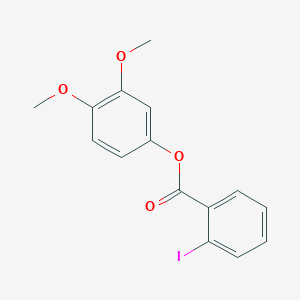
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt is a heterocyclic organic compound with the molecular formula C28H19N4Na2O6S2 It is known for its complex structure, which includes multiple aromatic rings and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt typically involves multiple steps, including the formation of the phenazinium core and subsequent functionalization with amino and sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its unique properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Phenazinium: A related compound with a similar core structure but different functional groups.
Aminophenazinium: Another similar compound with amino groups attached to the phenazinium core.
Sulfonated Phenazinium: Compounds with sulfonate groups similar to Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
72749-80-5 |
|---|---|
Molecular Formula |
C28H19N4Na2O6S2+ |
Molecular Weight |
617.6 g/mol |
IUPAC Name |
disodium;9-amino-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C28H20N4O6S2.2Na/c29-20-14-23-21(16-26(20)40(36,37)38)31-28-19-12-7-13-25(39(33,34)35)27(19)22(30-17-8-3-1-4-9-17)15-24(28)32(23)18-10-5-2-6-11-18;;/h1-16H,(H4,29,30,33,34,35,36,37,38);;/q;2*+1/p-1 |
InChI Key |
OKBJQVCCZCGZHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)S(=O)(=O)[O-])N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


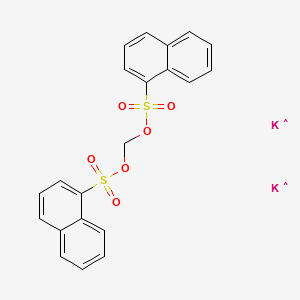
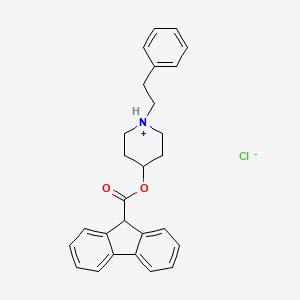

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
